N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3S/c17-16(18,19)11-3-5-23-14(8-11)21-22-15(23)9-20-27(24,25)12-1-2-13-10(7-12)4-6-26-13/h1-2,7,11,20H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQXLHYDLJEBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer treatment.
Mode of Action
The compound interacts with its targets by inhibiting their activities. This inhibition is achieved through the compound’s ability to bind to the active sites of these kinases, thereby preventing them from catalyzing their respective reactions.
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases affects several biochemical pathways. Most notably, it disrupts the signaling pathways that promote cell proliferation and survival. This disruption leads to a decrease in cancer cell growth and an increase in cancer cell death.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines. It has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells. The compound’s intervention on intracellular c-Met signaling of A549 cells was verified by Western blot.
Biological Activity
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of a trifluoromethyl group and a sulfonamide moiety. The molecular formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H16F3N5O2S |
| Molecular Weight | 357.36 g/mol |
| CAS Number | Not specified in the sources |
Antimicrobial Properties
Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, derivatives of triazole have shown effectiveness against various bacterial strains and fungi. The incorporation of the trifluoromethyl group enhances lipophilicity and can improve membrane permeability, which is crucial for antimicrobial action .
Anticancer Activity
The sulfonamide group is known for its role in cancer therapy. Compounds with similar structures have been investigated for their ability to inhibit tumor growth. Notably, studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of signaling pathways .
Enzyme Inhibition
Enzyme inhibition studies have been conducted to evaluate the potential of this compound as a therapeutic agent. The triazole moiety is particularly noted for its ability to interact with enzymes involved in metabolic pathways. For example, compounds similar to this one have been shown to inhibit DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase), an enzyme critical for mycobacterial cell wall synthesis .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
- Antitubercular Activity : A study evaluated the effectiveness of triazole derivatives against Mycobacterium tuberculosis. The findings suggested that modifications at the trifluoromethyl position significantly enhanced bioactivity compared to non-fluorinated analogs .
- In Vivo Efficacy : In animal models, similar compounds demonstrated significant reductions in tumor size when administered at specific dosages. These results highlight the potential for clinical applications in oncology .
- Pharmacokinetics : Research into the pharmacokinetic properties of related sulfonamide compounds indicated favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sitagliptin (7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine phosphate)
- Structural Similarities : Both compounds share a triazolo-heterocyclic core and a trifluoromethyl group.
- Key Differences: Sitagliptin contains an amino-oxobutyl side chain and a pyrazine ring, whereas the target compound features a dihydrobenzofuran sulfonamide moiety.
- Pharmacological Implications : Sitagliptin’s DPP-4 inhibition relies on its amine group interacting with the enzyme’s catalytic site . The sulfonamide group in the target compound may instead target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) or alter pharmacokinetics.
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide (CAS 2034520-25-5)
- Structural Similarities : Both compounds share the triazolo-pyridine-trifluoromethyl core.
- Key Differences : The furan-2-carboxamide substituent in this analog contrasts with the dihydrobenzofuran sulfonamide in the target compound.
- Physicochemical Properties: The sulfonamide group likely increases molecular weight (target compound: ~438.4 g/mol vs.
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034532-16-4)
- Structural Similarities : Both compounds include a triazolo-pyridine core and a benzenesulfonamide group.
- Key Differences : The oxadiazole ring in this analog replaces the dihydrobenzofuran moiety in the target compound.
- Functional Impact: Oxadiazoles are known for hydrogen-bonding capabilities, which may enhance target engagement compared to the dihydrobenzofuran’s rigid, lipophilic structure .
Comparative Data Table
Research Findings and Implications
- Selectivity : The dihydrobenzofuran sulfonamide in the target compound may confer selectivity for sulfonamide-binding targets over DPP-4, reducing overlap with sitagliptin’s mechanism .
- Metabolic Stability : Sulfonamides generally exhibit slower hepatic clearance compared to carboxamides or amines, suggesting improved half-life for the target compound .
- Toxicity Considerations : Nitrosamine impurities (as in sitagliptin) are less likely in the target compound due to the absence of secondary amine groups, but sulfonamide-related hypersensitivity remains a concern .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
